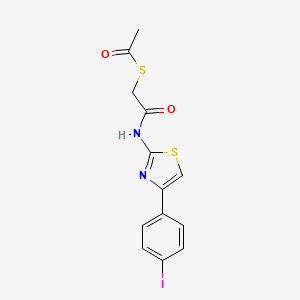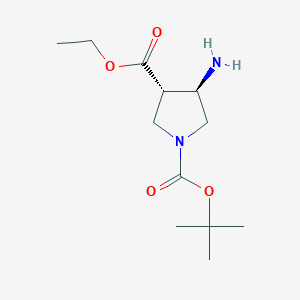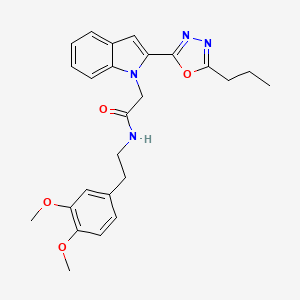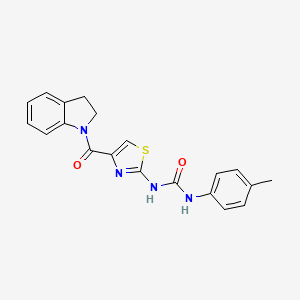
S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Two series of novel urea- and amide-functionalized 2,4-disubstituted thiazole derivatives were efficiently synthesized and characterized by 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Molecular Structure Analysis
Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions is of immense importance because of its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
Huang et al. (2014) reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mecanismo De Acción
The mechanism of action of ITT involves the inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis. ITT has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell growth. By inhibiting HDACs, ITT can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
ITT has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in tumor metastasis. ITT has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. ITT has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of ITT is its potent anti-tumor activity, making it a promising candidate for cancer therapy. ITT has also been found to exhibit low toxicity towards normal cells, indicating its selectivity towards cancer cells. However, ITT's mechanism of action is not fully understood, and further studies are required to elucidate its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
The potential applications of ITT in scientific research are vast, and many future directions can be explored. One possible direction is the development of ITT-based drug formulations for cancer therapy. The efficacy of ITT in combination with other chemotherapy drugs can also be investigated. The mechanism of action of ITT can be further elucidated through structural studies and proteomics analysis. The potential applications of ITT in other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate or ITT is a promising compound that exhibits potent anti-tumor activity and has potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of tubulin polymerization and HDAC activity, leading to cell cycle arrest and apoptosis. While further studies are required to fully understand its mechanism of action and pharmacokinetics, ITT's potential applications in cancer therapy and other diseases make it a promising candidate for future research.
Aplicaciones Científicas De Investigación
ITT has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. ITT has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for cancer therapy.
Safety and Hazards
The safety and hazards of these compounds can vary widely and should always be handled with appropriate precautions. For example, the compound 2-Amino-4-(4-iodophenyl)thiazole has a signal word of “Warning” and precautionary statements including “Avoid breathing dust/fume/gas/mist/vapours/spray” and "Wear protective gloves/protective clothing/eye protection/face protection" .
Propiedades
IUPAC Name |
S-[2-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDYCTZWNAXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B3316929.png)

![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3316948.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3316953.png)


![2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316972.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316973.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316976.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-chlorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3316992.png)